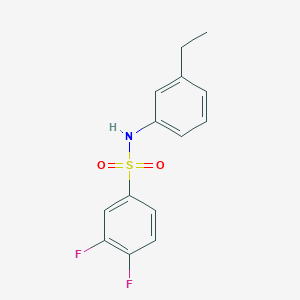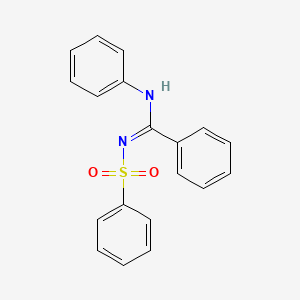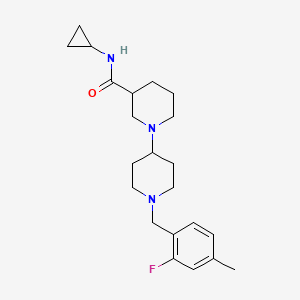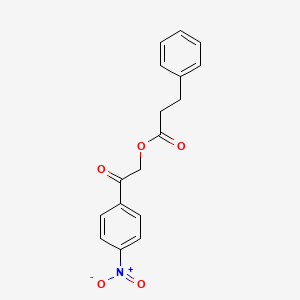![molecular formula C14H19NO B5468366 N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopropanecarboxamide, featuring a cyclopropane ring attached to a carboxamide group, and a propyl chain substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and cyclopropanecarboxylic acid.
Formation of Intermediate: The first step involves the reaction of 4-methylbenzyl chloride with a suitable base (e.g., sodium hydride) to form the corresponding 4-methylbenzyl anion. This anion is then reacted with cyclopropanecarboxylic acid chloride to form an intermediate.
Amidation: The intermediate is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
N-[1-(4-methylphenyl)propyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13(15-14(16)12-8-9-12)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXZJQBAZPZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B5468291.png)
![1-ethyl-3,5-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B5468299.png)
![4-(2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5468301.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-hydroxyethanone](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)



